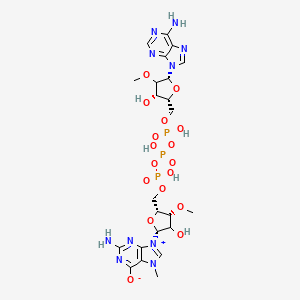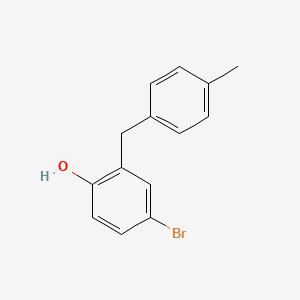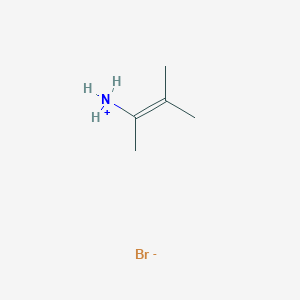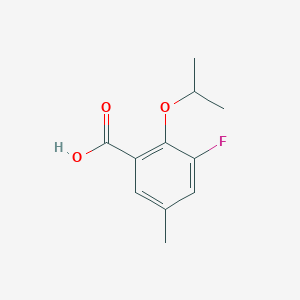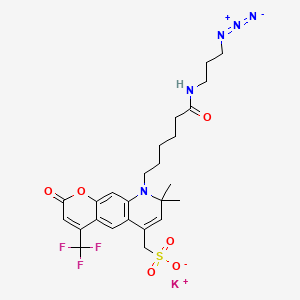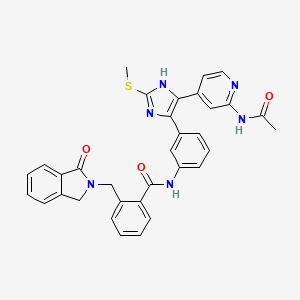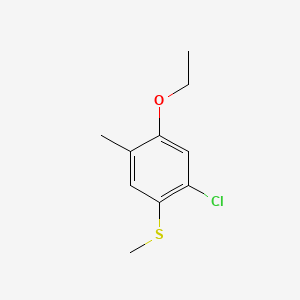
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and methyl group attached to a phenyl ring, along with a methylsulfane group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxy-5-methylphenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
化学反応の分析
Types of Reactions
Oxidation: (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating certain diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of products requiring specific chemical properties.
作用機序
The mechanism of action of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
- (2-Chloro-4-ethoxyphenyl)(methyl)sulfane
- (2-Chloro-5-methylphenyl)(methyl)sulfane
- (2-Chloro-4-ethoxy-5-methylphenyl)(ethyl)sulfane
Uniqueness
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H13ClOS |
|---|---|
分子量 |
216.73 g/mol |
IUPAC名 |
1-chloro-5-ethoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-4-12-9-6-8(11)10(13-3)5-7(9)2/h5-6H,4H2,1-3H3 |
InChIキー |
YVRVFZWCOAUPGB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1C)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




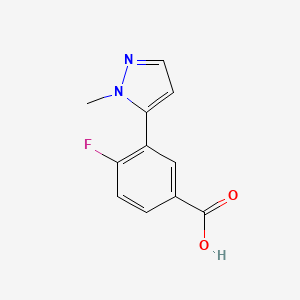
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)
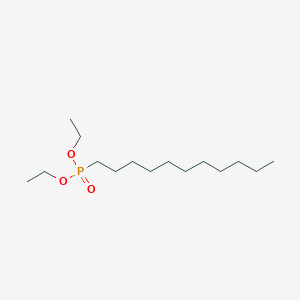
![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
